1-(4-Methoxypyridin-3-yl)ethanol
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Description
“1-(4-Methoxypyridin-3-yl)ethanol” is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.1811.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-(4-Methoxypyridin-3-yl)ethanol”. However, similar compounds such as “1-(2-Methoxypyridin-3-yl)ethanol” are available for purchase, suggesting that their synthesis is feasible2.Molecular Structure Analysis
The molecular structure of “1-(4-Methoxypyridin-3-yl)ethanol” consists of a pyridine ring with a methoxy group (-OCH3) attached to the 4th carbon and an ethanol group (-CH2CH2OH) attached to the 1st carbon1. The InChI code for this compound is 1S/C8H11NO2/c1-6(10)7-4-3-5-9-8(7)11-2/h3-6,10H,1-2H31.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “1-(4-Methoxypyridin-3-yl)ethanol”. However, similar compounds like “1-(2-Methoxypyridin-3-yl)ethanol” are used in various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methoxypyridin-3-yl)ethanol” are not readily available. However, it is known that it is a solid at room temperature1.Safety And Hazards
The safety and hazards of “1-(4-Methoxypyridin-3-yl)ethanol” are not well-documented. It’s always important to handle chemical compounds with care and use appropriate safety measures.
Future Directions
The future directions for “1-(4-Methoxypyridin-3-yl)ethanol” are not clear due to the lack of information about this compound. It could potentially be used in various chemical reactions or as a precursor for the synthesis of other compounds. Further research is needed to explore its potential applications.
Please note that this information is based on the limited data available and may not be entirely accurate or complete. Always refer to the original sources for the most accurate information12.
properties
IUPAC Name |
1-(4-methoxypyridin-3-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-5-9-4-3-8(7)11-2/h3-6,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWKXNOFPNXPMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CN=C1)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxypyridin-3-yl)ethanol |
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